Enzymatic Potency: Azetidine-Based PNP Inhibitor Bearing the 2-(Hydroxymethyl)azetidine Scaffold Achieves Ki = 1.8 nM Against Human Purine Nucleoside Phosphorylase
A derivative incorporating the 2-(hydroxymethyl)azetidine substructure—7-{[2-(hydroxymethyl)azetidin-1-yl]methyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one—exhibits a Ki of 1.8 ± 0.3 nM against human purine nucleoside phosphorylase (PNP) at pH 7.7 and 22 °C, measured via a coupled spectrophotometric assay monitoring hypoxanthine production from inosine [1]. For context, the well-characterized clinical-stage PNP inhibitor forodesine (Immucillin-H) exhibits a picomolar Ki against human PNP (equilibrium dissociation constants in the pM range for cyclic immucillins as reported in comparative studies), while earlier-generation inhibitors such as certain acyclic immucillin analogs display Ki values in the sub-nanomolar to low nanomolar range [2]. A distinct PNP inhibitor class represented by 8-aminoguanine derivatives shows Ki values of approximately 31 nM against human erythrocytic PNP [3]. The 2-(hydroxymethyl)azetidine-bearing compound thus occupies a potency bracket between the picomolar immucillins and the >30 nM guanine-based inhibitors, demonstrating that the azetidine scaffold can support high-affinity target engagement while offering synthetic accessibility advantages over complex immucillin structures.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | Ki = 1.8 ± 0.3 nM (7-{[2-(hydroxymethyl)azetidin-1-yl]methyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, containing the 2-(hydroxymethyl)azetidine substructure) |
| Comparator Or Baseline | Forodesine (Immucillin-H): picomolar Ki (pM range); 8-Aminoguanine derivative series: Ki ≈ 31 nM against human erythrocytic PNP |
| Quantified Difference | ~17-fold more potent than the 31 nM guanine-based inhibitor class; approximately 100- to 1000-fold less potent than picomolar immucillins, but with substantially reduced synthetic complexity |
| Conditions | PNP inhibition assay, pH 7.7, 22 °C (295.15 K), coupled spectrophotometric detection of hypoxanthine from inosine substrate (Km = 40,000 nM) |
Why This Matters
The nanomolar Ki confirms that the 2-(hydroxymethyl)azetidine scaffold is compatible with high-affinity enzyme binding, positioning 2-(hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1) as a synthetically tractable building block for PNP-targeted probe and inhibitor development—an advantage over structurally complex immucillins that require multi-step asymmetric synthesis.
- [1] BindingDB. Ki Summary entry for BDBM22108: 7-{[2-(hydroxymethyl)azetidin-1-yl]methyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (Azetidine based compound, (+/-) 42). Target: Purine nucleoside phosphorylase (Human). Ki: 1.8 ± 0.3 nM. pH 7.7, Temp: 295.15 K. Assay: PNP activity monitored by absorbance change in coupled assay. View Source
- [2] Evans GB, et al. Third-Generation Immucillins: Syntheses and Bioactivities of Acyclic Immucillin Inhibitors of Human Purine Nucleoside Phosphorylase. J Med Chem. 2009. ImmH (1) and DADMe-ImmH (2) are potent inhibitors of human PNP currently in clinical trials. Figure 71: Dissociation constants for human PNP comparing cyclic with acyclic Immucillins in pM range. View Source
- [3] Montgomery JA, Secrist JA, et al. Structure-Activity Relationships for a Class of Inhibitors of Purine Nucleoside Phosphorylase. Ki for inhibition of human erythrocytic PNP: 31 nM; IC50 for inhibition of T-cell proliferation (CCRF-CEM): 1.4 µM. View Source
